molecular formula C22H22O10 B192538 Tilianin CAS No. 4291-60-5

Tilianin

Cat. No.: B192538
CAS No.: 4291-60-5
M. Wt: 446.4 g/mol
InChI Key: NLZCOTZRUWYPTP-MIUGBVLSSA-N
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Mechanism of Action

Target of Action

Tilianin, a flavonoid glycoside, has been identified to primarily target miR-193b-3p/CaM and miR-152-3p/CaMKIIα . These targets play a crucial role in the pathological process of vascular dementia (VaD) via cognitive impairment, neuroinflammatory response, and neuronal dysfunction .

Mode of Action

This compound interacts with its targets by inhibiting oxidative stress and inflammation via the CaMKII-related pathways . It significantly suppresses LPS-induced inflammatory responses in macrophages and remarkably inhibits TNF-α induced VSMCs proliferation and migration . Furthermore, the anti-inflammatory effect of this compound on macrophages and VSMCs is mainly achieved by downregulating the TNF-α/NF-κB pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates the TNF-α/NF-κB pathway , which leads to a decrease in TNF-α and IL-6 levels . Moreover, this compound significantly ameliorates ox-LDL induced macrophages oriented foam cells formation through repressing mRNA expression of SR-A1 and inducing the expression of genes related to cholesterol efflux including SRB-1 and ABCA1 .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its poor water solubility and permeability, which limit its clinical applicability . The development of amorphous this compound nanocrystals (til ncs) has shown promise in overcoming these restrictions . The Til NCs dissolve almost 20 times faster in simulated intestinal fluid (SIF) than crude this compound, indicating improved bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in reactive oxygen species (ROS), TNF-α, IL-1β, and IL-6 in anti-inflammatory experiments . It also increases IL-10 levels and encourages M1 macrophages to adopt the anti-inflammatory M2 phenotype . Furthermore, this compound treatment reduces apoptosis, as confirmed by the increased Bcl-2 expression and decreased Bax and caspase 3 mRNA expression levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the preparation of amorphous this compound nanocrystals (Til NCs) involves adjusting the organic solvents, oil-to-water ratio, stabilizer composition, and ultrasonic power and time . These Til NCs show impressive stability at 4 °C and 25 °C for at least two months . This suggests that the environment, particularly temperature, can influence the action and stability of this compound.

Biochemical Analysis

Biochemical Properties

Tilianin interacts with various biomolecules in biochemical reactions. It has been found to reduce apoptosis, as confirmed by the increased Bcl 2 expression and decreased Bax and caspase 3 mRNA expression levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce TNF-α levels, generate VSMC proliferation and migration while suppressing LPS-induced inflammatory responses on macrophages . Furthermore, this compound’s anti-inflammatory action on macrophages and VSMCs was demonstrated to be mostly contributed by the downregulation of the TNF-α/NF-κB pathway .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The basic mechanism of this compound in protecting the heart from CVDs includes vascular protection, blood pressure modulation, cholesterol level reduction, platelet-blocking function, lipid-metabolism regulation, oxidative stress reduction, and ischemia or reperfusion reduction .

Temporal Effects in Laboratory Settings

This compound shows long-lasting effects over time in laboratory settings. It remains amorphous and shows impressive stability at 4 °C and 25 °C for at least two months .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to ameliorate cognitive deficits, neurodegeneration, and microglial and astrocytic activation in rats with 2-vessel occlusion .

Metabolic Pathways

This compound is involved in several metabolic pathways. A novel bacterial pathway of this compound metabolism has been defined that includes O-deglycosylation to acacetin, demethylation of acacetin to apigenin, and hydrogenation of apigenin to naringenin .

Transport and Distribution

After oral administration in Wistar rats, this compound shows a specific absorption pattern, distribution, metabolism, excretion, and permeability . It is deposited at 5 h in the pancreas, liver, and lung .

Chemical Reactions Analysis

Types of Reactions

Tilianin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include acacetin, apigenin, and naringenin . These products have their own unique biological activities and applications.

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCOTZRUWYPTP-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962790
Record name 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4291-60-5
Record name Tilianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4291-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acacetin 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tilianin exert its cardioprotective effects?

A1: [, , ] this compound demonstrates potent cardioprotective effects against myocardial ischemia/reperfusion injury (MIRI) through several mechanisms:

    Q2: Can this compound impact cognitive function?

    A2: [, ] Yes, research suggests this compound may be beneficial in addressing cognitive dysfunction associated with vascular dementia (VaD). Studies in rodent models of VaD have shown that this compound can improve cognitive performance, possibly by:

      Q3: Does this compound offer protection against nonalcoholic fatty liver disease (NAFLD)?

      A3: [] Research suggests this compound might be beneficial in managing NAFLD. In studies using obese mice fed a high-fat, high-carbohydrate diet, this compound administration was linked to:

        Q4: What is the molecular formula and weight of this compound?

        A4: [] The molecular formula of this compound is C28H32O14, and its molecular weight is 592.54 g/mol.

        Q5: Is there any spectroscopic data available for this compound?

        A5: [] Yes, spectroscopic data for this compound is available. For example, its melting point is reported as 262-264°C. The optical rotation is [α]D20 = -71.43° (c = 0.42, pyridine).

        Q6: Have computational methods been used to study this compound?

        A6: [] Yes, computational methods like molecular docking have been used to study the potential interactions of this compound with specific protein targets. For instance, this compound has been shown to interact with CaMKIIδ, suggesting a potential mechanism for its cardioprotective effects.

        Q7: What is the relationship between the structure of this compound and its activity?

        A7: [] this compound is a flavonoid glycoside, and its activity is influenced by the presence of specific structural features, such as its sugar moiety and the hydroxyl groups on its aglycone (acacetin).

          Q8: How can the stability and bioavailability of this compound be improved for therapeutic applications?

          A8: [] this compound faces challenges related to its solubility in water, potentially hindering its clinical application. To address this:

            Q9: What are the pharmacokinetic properties of this compound?

            A9: [, ] this compound undergoes extensive metabolism, exhibiting a triple recycling phenomenon:

              Q10: Do drug transporters influence this compound pharmacokinetics?

              A10: [] Yes, drug transporters like breast cancer resistance protein (BCRP) play a role in this compound elimination. Studies in Bcrp1-/- mice showed significantly higher systemic exposure of acacetin-7-sulfate, a this compound metabolite, compared to wild-type mice.

              Q11: What cellular models have been used to study this compound's effects?

              A11: [, , , , , , , , ] Various cellular models have been used to study the effects of this compound:

                Q12: What animal models have been used to study this compound's effects?

                A12: [, , , , , , , , ] Several animal models have been employed to investigate the therapeutic potential of this compound:

                  Q13: Are there any specific drug delivery strategies being explored for this compound?

                  A13: [] Yes, nano-micelle encapsulation has shown promise in improving this compound's solubility and bioavailability, enhancing its delivery and therapeutic efficacy, especially in experimental models of myocardial ischemia-reperfusion injury.

                  Q14: What analytical techniques are commonly used to quantify this compound?

                  A14: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), is commonly employed for quantifying this compound and its metabolites in various matrices.

                  Q15: What is known about the solubility of this compound?

                  A15: [] this compound exhibits limited solubility in water, posing challenges for its clinical application. This has led to the exploration of strategies like nano-micelle encapsulation to improve its solubility and bioavailability.

                  Q16: What is the historical context of this compound research?

                  A16: [, , ] this compound has a history of use in traditional medicine, particularly in China, for treating various ailments. Modern scientific research on this compound began to emerge in the late 20th century, focusing on its isolation, characterization, and pharmacological activities.

                  Q17: What are some examples of cross-disciplinary applications of this compound research?

                  A17: [, ] this compound research spans multiple disciplines, including:

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